5-chloro-2-fluoro-N-(propan-2-yl)aniline
CAS No.:
Cat. No.: VC17750726
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClFN |
---|---|
Molecular Weight | 187.64 g/mol |
IUPAC Name | 5-chloro-2-fluoro-N-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H11ClFN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
Standard InChI Key | WLDRSPFHOGPUKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC1=C(C=CC(=C1)Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
5-Chloro-2-fluoro-N-(propan-2-yl)aniline (C₉H₁₂ClFN) belongs to the class of halogenated anilines, characterized by a benzene ring substituted with chlorine at position 5, fluorine at position 2, and an isopropylamino group (-NH-C(CH₃)₂) at position 1. Its molecular weight is 201.65 g/mol, with the following structural features:
-
Halogen substituents: The electron-withdrawing chlorine and fluorine atoms influence the compound’s electronic distribution, enhancing its reactivity in electrophilic substitution reactions .
-
Steric effects: The bulky isopropyl group imposes conformational restrictions, potentially affecting binding interactions in biological systems .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂ClFN | , |
Molecular Weight | 201.65 g/mol | Calculated |
CAS Registry Number | Not assigned | - |
SMILES Notation | CC(C)Nc1cc(F)ccc1Cl | Derived |
Synthesis and Optimization Strategies
Precursor-Based Routes
The synthesis of halogenated anilines typically begins with nitroarene precursors. For 5-chloro-2-fluoroaniline (CAS 2106-05-0), a validated method involves palladium-catalyzed hydrogenation of 5-chloro-2-fluoronitrobenzene using hydrazine hydrate in methanol . Adapting this protocol to introduce the isopropyl group would require:
-
N-Alkylation: Reacting 5-chloro-2-fluoroaniline with 2-bromopropane under basic conditions.
-
Catalytic Optimization: Employing phase-transfer catalysts or microwave irradiation to enhance reaction efficiency .
Table 2: Representative Reaction Conditions
Parameter | Condition | Yield |
---|---|---|
Catalyst | Pd/C (5%) | 25% |
Solvent | Methanol | - |
Temperature | 80°C | - |
Time | 5 minutes | - |
Stereochemical Considerations
The isopropyl group introduces a chiral center at the nitrogen atom, necessitating enantioselective synthesis for applications requiring optical purity. Asymmetric alkylation using chiral auxiliaries or enzymatic resolution methods could address this challenge .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to halogen and alkyl substituents; sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible with organic solvents like DMSO and ethanol .
-
Stability: Susceptible to oxidative degradation under prolonged UV exposure, necessitating storage in amber containers under inert gas .
Spectroscopic Signatures
-
¹H NMR: Expected signals include a singlet for the isopropyl methyl groups (δ 1.2–1.4 ppm) and aromatic protons split by adjacent halogens (δ 6.8–7.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 201.65 with fragmentation patterns indicative of chlorine loss .
Compound | VEGFR-2 IC₅₀ (nM) | Selectivity Ratio (VEGFR-2/EGFR) |
---|---|---|
Sunitinib | 2.5 | 0.8 |
Erlotinib | 35.0 | 0.1 |
Analog 5 | 1.8 | 5.2 |
Cytotoxicity and Selectivity
Preliminary cytotoxicity assays on HEK293 cells suggest that halogenated anilines with bulky substituents exhibit low baseline toxicity (CC₅₀ >100 μM), supporting their suitability as drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume